6-Chloro-2-cyclopropylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyclopropylnicotinonitrile is an organic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . This compound is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
The preparation of 6-Chloro-2-cyclopropylnicotinonitrile involves several synthetic routes. One common method includes dissolving N-oxo niacinamide in an organic solvent and adding thionyl chloride dropwise under controlled temperature conditions. The mixture is then heated gradually to different temperatures, followed by evaporation under reduced pressure to obtain the desired product . This method is efficient and environmentally friendly as it allows for the recycling of thionyl chloride and the organic solvent.
Chemical Reactions Analysis
6-Chloro-2-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
6-Chloro-2-cyclopropylnicotinonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is used in proteomics research and in the study of various biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
6-Chloro-2-cyclopropylnicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-6-cyclopropylnicotinonitrile: This compound has a similar structure but may have different reactivity and applications.
6-Chloro-2-fluoropurine: Another compound with a similar chlorine substitution, used in different scientific and industrial applications.
The uniqueness of this compound lies in its specific chemical properties and its versatility in various research and industrial applications.
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
6-chloro-2-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-3-7(5-11)9(12-8)6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
ITJXRJMLQFBAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.